molecular formula C10H10ClNO5 B8329209 6-Chloro-2-nitrophenoxyacetic acid ethyl ester

6-Chloro-2-nitrophenoxyacetic acid ethyl ester

Cat. No. B8329209
M. Wt: 259.64 g/mol
InChI Key: OOENWCWSZDYTTP-UHFFFAOYSA-N
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Patent
US04033951

Procedure details

A solution of 6-chloro-2-nitrophenol (1.7 g.) and ethyl chloroacetate (2.1 ml.) in dimethylformamide (12 ml.) with potassium carbonate (1.5 g.) was stirred at 75°-80° C. for 3 hours. The mixture as poured into water (120 ml.) and extracted with ethyl acetate (4× 50 ml.). The organic layer on evaporation yielded 6-chloro-2-nitrophenoxyacetic acid ethyl ester as a yellow oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][CH:3]=1.Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][O:8][C:7]1[C:2]([Cl:1])=[CH:3][CH:4]=[CH:5][C:6]=1[N+:9]([O-:11])=[O:10])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=CC=CC(=C1O)[N+](=O)[O-]
Name
Quantity
2.1 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4× 50 ml.)
CUSTOM
Type
CUSTOM
Details
The organic layer on evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=CC=C1Cl)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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